![molecular formula C22H22N4O3 B2974769 4-(methoxymethyl)-1-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole CAS No. 2097927-36-9](/img/structure/B2974769.png)
4-(methoxymethyl)-1-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methoxymethyl)-1-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a complex organic compound that features a triazole ring, a xanthene moiety, and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)-1-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.
Attachment of the Xanthene Moiety: The xanthene group can be introduced via a Friedel-Crafts acylation reaction, where the xanthene is acylated with an appropriate acyl chloride.
Incorporation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the Huisgen cycloaddition and Friedel-Crafts acylation steps, as well as the development of efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group of the xanthene moiety, potentially converting it to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where a nucleophile replaces a substituent on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazoles depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 4-(methoxymethyl)-1-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in the development of new drugs. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in areas such as cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its structural features make it suitable for incorporation into polymers or other advanced materials.
作用机制
The mechanism of action of 4-(methoxymethyl)-1-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the xanthene and pyrrolidine moieties can enhance binding affinity through hydrophobic interactions.
相似化合物的比较
Similar Compounds
4-(Methoxymethyl)-1H-1,2,3-triazole: Lacks the xanthene and pyrrolidine moieties, making it less complex and potentially less versatile.
1-(9H-Xanthene-9-carbonyl)pyrrolidine:
4-(Methoxymethyl)-1-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1H-pyrazole: Similar structure but with a pyrazole ring instead of a triazole, which may alter its chemical and biological properties.
Uniqueness
The uniqueness of 4-(methoxymethyl)-1-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole lies in its combination of a triazole ring, a xanthene moiety, and a pyrrolidine ring
属性
IUPAC Name |
[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-28-14-15-12-26(24-23-15)16-10-11-25(13-16)22(27)21-17-6-2-4-8-19(17)29-20-9-5-3-7-18(20)21/h2-9,12,16,21H,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIJTBMWADTBAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
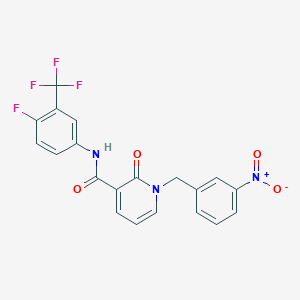
![N-(2,4-difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2974689.png)
![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,3-dimethoxybenzamide](/img/structure/B2974691.png)
![2-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine](/img/structure/B2974692.png)
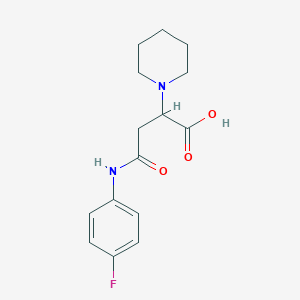
![(4-Methoxybicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B2974695.png)
![2-(2,5-dimethylbenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2974697.png)
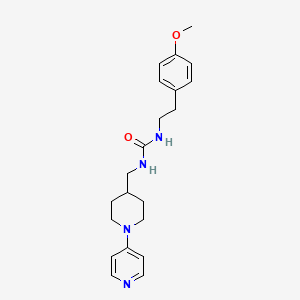

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2974702.png)
![N-cyclohexyl-3-{2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}propanamide](/img/structure/B2974705.png)
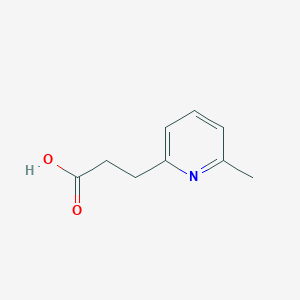
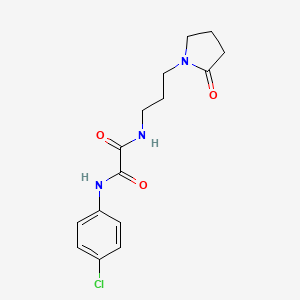
![3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid](/img/structure/B2974709.png)
